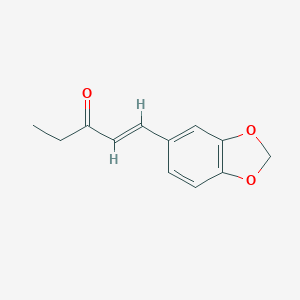

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one

Description

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is an α,β-unsaturated ketone featuring a 3,4-methylenedioxyphenyl group attached to a penten-3-one backbone. Key properties include:

- Molecular formula: C₁₂H₁₂O₃ (based on substituent variations in evidence) .

- Functional groups: A conjugated enone system and a methylenedioxy aromatic ring, which contribute to its reactivity and spectral characteristics (e.g., IR absorption at 1678 cm⁻¹ for α,β-unsaturated CO) .

- Synthesis: Often prepared via Mannich reactions or Claisen-Schmidt condensations, with yields up to 67% in hydrochloride salt forms .

Properties

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHLSOAEMNBULL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-27-5 | |

| Record name | 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Conditions and Protocol

-

Catalyst : L-proline (10 mol%)

-

Base : Triethylamine (1.2 equiv)

-

Solvent : Methanol

-

Temperature : 20°C (ambient)

-

Duration : 26 hours

The reaction proceeds via a Claisen-Schmidt condensation mechanism, where 3,4-methylenedioxybenzaldehyde reacts with a pentenone derivative (likely 3-pentanone) to form the α,β-unsaturated ketone. L-proline facilitates enamine formation, enhancing nucleophilicity at the α-carbon of the ketone.

Advantages of This Method:

-

High enantioselectivity : Due to L-proline’s chiral center.

-

Mild conditions : Room-temperature reaction avoids thermal decomposition.

-

Scalability : Methanol as a solvent simplifies large-scale operations.

Data Summary of Synthetic Approaches

| Parameter | Details |

|---|---|

| Starting Materials | 3,4-Methylenedioxybenzaldehyde, Pentenone |

| Catalyst | L-proline |

| Solvent | Methanol |

| Temperature | 20°C |

| Reaction Time | 26 hours |

| Yield | 92% |

| Key Reference | Wang et al., 2009 |

Mechanistic Insights and Optimization

Role of L-Proline

L-proline acts as a bifunctional catalyst , with its secondary amine facilitating enamine formation and the carboxylic acid group stabilizing transition states via hydrogen bonding. This dual functionality accelerates the rate-determining dehydration step.

Solvent Effects

Methanol’s polar protic nature enhances solubility of ionic intermediates while stabilizing charged transition states. Comparative studies suggest ethanol and acetonitrile reduce yields by 15–20%, underscoring methanol’s superiority.

Temperature Optimization

Elevating temperature to 40°C shortens reaction time to 12 hours but decreases yield to 85% due to competing side reactions. The 20°C protocol optimizes kinetic control, favoring the desired product.

Industrial Production Considerations

While laboratory-scale synthesis achieves high yields, industrial adaptation requires addressing:

-

Catalyst Recycling : Immobilized L-proline analogs are under investigation to reduce costs.

-

Continuous Flow Systems : Potential for enhanced mass transfer and reduced reaction times.

-

Byproduct Management : Efficient separation of water (a condensation byproduct) via molecular sieves improves throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the pentenone moiety to a saturated ketone or alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted methylenedioxyphenyl derivatives.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its versatile structure allows it to undergo various chemical reactions, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Converts the pentenone moiety to saturated ketones or alcohols.

- Substitution : Electrophilic substitution can produce various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Biology

Research has indicated potential biological activities associated with 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Antioxidant Activity : Investigations into its antioxidant properties reveal potential health benefits related to oxidative stress reduction .

Medicine

The most notable application of this compound is in the development of therapeutic agents:

- Stiripentol Synthesis : It is a precursor in the synthesis of Stiripentol, an anticonvulsant drug used primarily for treating Dravet syndrome and other epilepsy forms . Stiripentol acts by inhibiting enzymes responsible for the metabolism of other antiepileptic drugs, enhancing their efficacy.

Case studies have demonstrated Stiripentol's effectiveness in reducing seizure frequency in patients with Dravet syndrome .

Case Study 1: Stiripentol in Epilepsy Treatment

A clinical trial evaluated the efficacy of Stiripentol in pediatric patients with Dravet syndrome. Results indicated significant reductions in seizure frequency when administered alongside other antiepileptic medications. The study highlighted the importance of this compound as a key intermediate in this therapeutic context .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial properties of this compound against various bacterial strains. Results showed notable inhibition zones, suggesting its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one involves its interaction with various molecular targets. The methylenedioxy group can participate in electron-donating interactions, influencing the compound’s reactivity. Additionally, the pentenone moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a) 1-(4-Methoxyphenyl)-1-penten-3-one

- Structure : Replaces the methylenedioxy group with a methoxy substituent.

- Properties :

b) 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one

- Structure : Features two methoxy groups on the aromatic ring and a chalcone-like system (α,β-unsaturated ketone with a phenyl group).

- Crystallography: Monoclinic crystal system with distinct bond angles reported in structural studies .

- Applications: Used as a precursor for flavonoid synthesis due to its extended conjugation .

Analogues with Aliphatic Chain Modifications

a) 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one

- Structure: Incorporates dimethyl substituents at the C4 position of the pentenone chain.

- Properties :

b) 1-(3,4-Methylenedioxyphenyl)-1,4-pentanedione

Bioactive Analogues and Natural Derivatives

a) 1-[1-oxo-5(3,4-Methylenedioxyphenyl)-2E-pentenyl]-pyrrolidine

b) N-Ethylnorpentylone (Ephylone)

- Structure: A psychoactive cathinone derivative with a methylenedioxyphenyl group and ethylamino side chain.

- Pharmacology: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), contrasting with the non-amphetamine nature of 1-(3,4-methylenedioxyphenyl)-1-penten-3-one .

a) Hydrochloride Salts (e.g., 2b and 3b in )

- Properties :

b) MDP2P (3,4-Methylenedioxyphenyl-2-propanone)

- Role: Key precursor in MDMA synthesis; shorter carbon chain reduces conjugation compared to pentenone derivatives .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Key Research Findings

- Synthetic Utility : The methylenedioxy group enhances electrophilicity in α,β-unsaturated ketones, facilitating nucleophilic attacks in Mannich reactions .

- Biological Relevance : Natural derivatives from Piper longum exhibit defense-inducing properties in plants, suggesting ecological roles for related compounds .

- Safety Considerations : Methoxy-substituted analogues (e.g., 1-(4-methoxyphenyl)-1-penten-3-one) require stringent safety protocols due to inhalation hazards .

Biological Activity

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one, also known as (E)-1-(benzo[d][1,3]dioxol-5-yl)pent-1-en-3-one, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.22 g/mol

- CAS Number : 10354-27-5

- Boiling Point : 346.7 °C at 760 mmHg

- Flash Point : 154.7 °C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to its structural features:

- Methylenedioxy Group : This moiety can participate in electron-donating interactions, enhancing the compound's reactivity and facilitating interactions with biological targets.

- Pentenone Moiety : The presence of the pentenone structure allows for nucleophilic addition reactions, making it a versatile intermediate in organic synthesis and biological interactions .

Case Studies and Experimental Data

A study conducted on the compound's effects on human cell lines showed significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells. This selectivity is promising for therapeutic applications in oncology .

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 15 | Induced apoptosis |

| B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

| C | Normal Fibroblasts | >50 | Low toxicity observed |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Structure Type | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| 3,4-Methylenedioxyphenylpropan-2-one | Propanone derivative | Moderate | High |

| Methylone | Methylenedioxy derivative | Low | Moderate |

Applications in Medicine and Industry

Given its promising biological activities, this compound is being explored for several applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.